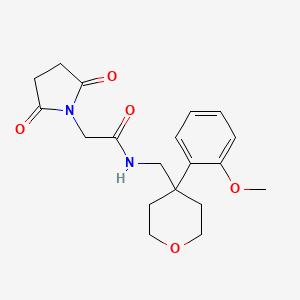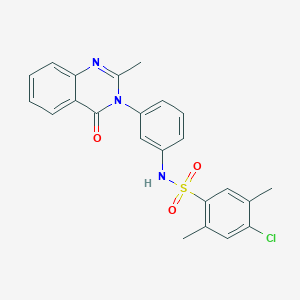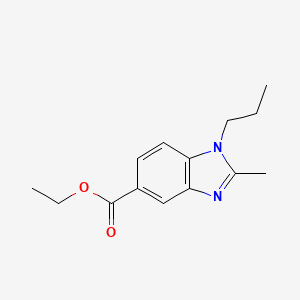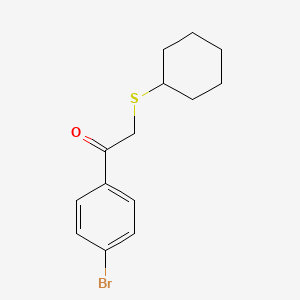
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H24N2O5 and its molecular weight is 360.41. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The design and synthesis of certain acetamide derivatives, including those related to the specified compound, have been studied for their in vitro cytotoxic activities. These studies aim to find new anticancer agents by attaching different aryloxy groups to the pyrimidine ring, resulting in compounds with appreciable cancer cell growth inhibition against various cancer cell lines. Such research underscores the potential of acetamide derivatives in cancer therapy (M. M. Al-Sanea et al., 2020).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the compound , have been synthesized and characterized. These complexes exhibit significant antioxidant activities, as determined by various in vitro assays. This research highlights the potential of acetamide derivatives and their complexes in oxidative stress-related diseases (K. Chkirate et al., 2019).
Synthesis and Enzyme Inhibition
The synthesis of p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-D-glucopyranoside and its analogs, involving steps that could be analogous to manipulating the acetamide group in the compound of interest, has shown inhibition of specific enzymes. These derivatives serve as inhibitors for 2-acetamido-2-deoxy-β-D-glucosidase, pointing to their potential utility in studying enzyme activity and possibly designing enzyme inhibitors (G. Bedi et al., 1978).
Neuroprotective and Anticonvulsant Activities
Research into 2-aryl-2-(pyridin-2-yl)acetamides derived from cardiotoxic sodium channel blockers like Disopyramide has demonstrated broad anticonvulsant activity in animal models of epilepsy. These studies suggest that derivatives of the compound might have potential applications in neurological disorders, offering neuroprotective and anticonvulsant benefits while exhibiting high levels of cardiac safety (M. Dawidowski et al., 2020).
Chemical Synthesis and Medicinal Chemistry
Acetamide derivatives, including those structurally related to the specified compound, have been explored for their chemical synthesis processes and potential applications in medicinal chemistry. These compounds have been investigated for their roles in synthesizing various bioactive molecules, suggesting a wide range of applications in drug development and chemical biology (G. Giambastiani et al., 1998).
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-25-15-5-3-2-4-14(15)19(8-10-26-11-9-19)13-20-16(22)12-21-17(23)6-7-18(21)24/h2-5H,6-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGXSDVWQOPHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride](/img/structure/B2783832.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2783836.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)

![3-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2783842.png)


![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2783845.png)


![Tert-butyl 2-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2783850.png)